2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride
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Overview
Description
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetaldehyde in the presence of a base, followed by methylation . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects . The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbenzo[d]thiazol-3-ium iodide: Similar structure but with an iodide ion instead of chloride.
2-(Methylthio)-3-methylbenzo[d]thiazol-3-ium chloride: Contains a methylthio group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride is unique due to its specific chloromethyl group, which allows for diverse chemical modifications and reactions. This makes it a versatile compound in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C9H9Cl2NS |
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Molecular Weight |
234.14 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methyl-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C9H9ClNS.ClH/c1-11-7-4-2-3-5-8(7)12-9(11)6-10;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
InChI Key |
SUPHRDVXDIYSIP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CCl.[Cl-] |
Origin of Product |
United States |
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